molecular formula C7H8N2O2S2 B7968887 4-Pyrimidinecarboxylicacid, 2,6-bis(methylthio)- CAS No. 90151-13-6

4-Pyrimidinecarboxylicacid, 2,6-bis(methylthio)-

Cat. No.: B7968887
CAS No.: 90151-13-6
M. Wt: 216.3 g/mol
InChI Key: LFMIYGGCSDSQAL-UHFFFAOYSA-N
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Description

4-Pyrimidinecarboxylicacid, 2,6-bis(methylthio)- is a heterocyclic aromatic organic compound It features a pyrimidine ring substituted with carboxylic acid and two methylthio groups at positions 2 and 6

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyrimidinecarboxylicacid, 2,6-bis(methylthio)- typically involves the reaction of pyrimidine derivatives with methylthiolating agents. One common method includes the methylation of 2-thiouracil to form 2-methylthio-4-pyrimidinone, which is then further functionalized to introduce the carboxylic acid group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Pyrimidinecarboxylicacid, 2,6-bis(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

4-Pyrimidinecarboxylicacid, 2,6-bis(methylthio)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyrimidinecarboxylicacid, 2,6-bis(methylthio)- depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with specific molecular targets. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

    2,4-Diaminopyrimidine: Another pyrimidine derivative with different substituents.

    2,6-Dimethylthiopyrimidine: Similar structure but lacks the carboxylic acid group.

    4-Pyrimidinecarboxylicacid: Lacks the methylthio groups.

Uniqueness: 4-Pyrimidinecarboxylicacid, 2,6-bis(methylthio)- is unique due to the presence of both carboxylic acid and methylthio groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2,6-bis(methylsulfanyl)pyrimidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S2/c1-12-5-3-4(6(10)11)8-7(9-5)13-2/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMIYGGCSDSQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=C1)C(=O)O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287714
Record name 4-Pyrimidinecarboxylicacid, 2,6-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90151-13-6
Record name NSC52293
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyrimidinecarboxylicacid, 2,6-bis(methylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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